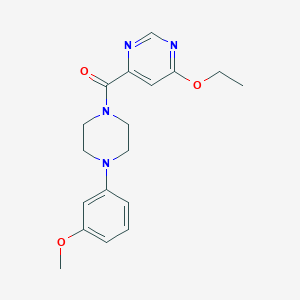![molecular formula C18H24N2O2 B2532999 N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2201690-14-2](/img/structure/B2532999.png)
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has been used in various scientific research studies. MPA belongs to the class of selective progesterone receptor modulators (SPRMs) and is known for its ability to bind to the progesterone receptor. The purpose of
作用机制
The mechanism of action of MPA involves its binding to the progesterone receptor. By binding to the receptor, MPA can modulate the activity of progesterone, a hormone that plays a crucial role in the female reproductive system. MPA has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue type and the dose administered.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including the inhibition of ovulation, the prevention of implantation, and the reduction of endometrial thickness. MPA has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential use in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using MPA in lab experiments is its ability to selectively target the progesterone receptor. This specificity allows researchers to investigate the role of progesterone in various physiological processes. However, one of the limitations of using MPA is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of MPA in scientific research. One potential direction is the investigation of its potential as a treatment for breast cancer. MPA has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is the investigation of its use in the treatment of other diseases, such as uterine fibroids and endometriosis. Additionally, further research is needed to determine the optimal dosing and administration of MPA for various indications.
合成方法
The synthesis of MPA involves the reaction of 4-methylazepan-1-one with 4-(chloromethyl)benzophenone in the presence of a base. The resulting product is then treated with propargyl bromide to obtain MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
科学研究应用
MPA has been used in various scientific research studies, including the investigation of its potential as a contraceptive agent, treatment for endometriosis, and breast cancer. MPA has also been studied for its potential use in the treatment of uterine fibroids, menopausal symptoms, and osteoporosis.
属性
IUPAC Name |
N-[[4-(4-methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-13-15-6-8-16(9-7-15)18(22)20-11-4-5-14(2)10-12-20/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOIIWKYIFQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2532919.png)
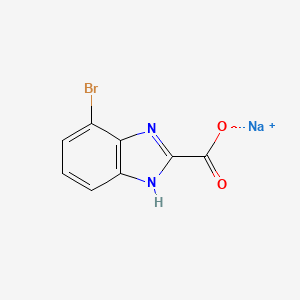
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2532921.png)
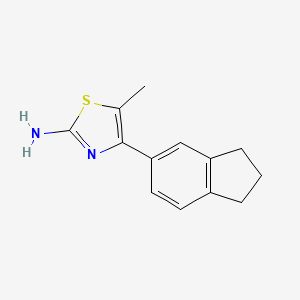
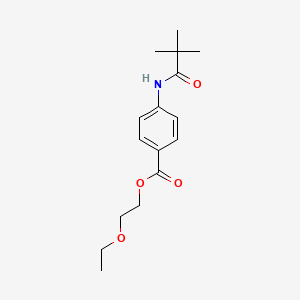
methanone](/img/structure/B2532928.png)
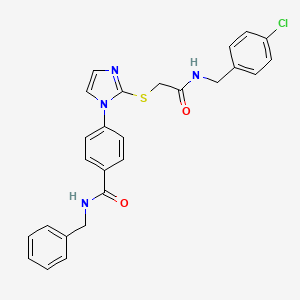
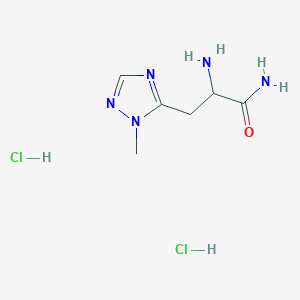

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
